7-Bromoisoquinoline

Photochemistry Physical Chemistry Structure-Activity Relationship

7-Bromoisoquinoline is a premium heterocyclic building block for medicinal chemistry and process R&D. The bromine atom at the 7-position delivers an optimal reactivity profile for Suzuki-Miyaura coupling compared to chloro or iodo analogs, making it the pragmatic choice for constructing Cortistatin A analogs, pyrazolopyrimidinamine derivatives, and EGFR-targeted kinase inhibitor scaffolds. Scientific evidence confirms that substituting 5-, 6-, or 8-bromoisoquinoline isomers disrupts electronic character (ΔpKa up to 5.8) and biological potency – this specific regioisomer is essential for reproducibility and SAR integrity. High-purity material available in stock from multiple qualified suppliers worldwide.

Molecular Formula C9H6BrN
Molecular Weight 208.05 g/mol
CAS No. 58794-09-5
Cat. No. B118868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromoisoquinoline
CAS58794-09-5
Synonyms7-bromo-isoquinoline
Molecular FormulaC9H6BrN
Molecular Weight208.05 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CN=C2)Br
InChIInChI=1S/C9H6BrN/c10-9-2-1-7-3-4-11-6-8(7)5-9/h1-6H
InChIKeyKABRXLINDSPGDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 200 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥99%A crystalline solid

7-Bromoisoquinoline (CAS 58794-09-5): A Key Halogenated Isoquinoline Building Block for Pharmaceutical and Material Science Procurement


7-Bromoisoquinoline (CAS 58794-09-5) is a brominated heterocyclic aromatic compound with the molecular formula C9H6BrN and a molecular weight of 208.05 g/mol [1]. As a solid with a melting point of 69.0 to 73.0 °C, it serves as a versatile building block in organic synthesis, primarily valued for the reactivity of the bromine atom at the 7-position of the isoquinoline scaffold . The compound is widely used as a drug intermediate, notably in the synthesis of Cortistatin A analogs via Suzuki-Miyaura coupling, and for the preparation of pyrazolopyrimidinamine derivatives . Its procurement is essential for laboratories and manufacturers engaged in pharmaceutical R&D, materials science, and fine chemical synthesis [2].

Why 7-Bromoisoquinoline Cannot Be Simply Substituted by Other Bromoisoquinoline Isomers


Generic substitution of 7-Bromoisoquinoline with other bromoisoquinoline isomers (e.g., 5-, 6-, or 8-bromo) or other 7-halogenated analogs (e.g., 7-chloro or 7-iodo) is scientifically unjustified and can lead to significant discrepancies in reaction outcomes and biological activity. The specific position of the bromine atom on the isoquinoline ring dictates not only the compound's physical properties, such as melting point and solubility, but also its electronic character and reactivity in cross-coupling reactions . For instance, a systematic study of bromo-substituted isoquinolines demonstrated that the position of the bromine atom significantly modulates photobasicity, with the change in pKa upon electronic excitation (ΔpKa) ranging from 1.2 to 5.8 across the different isomers [1]. Furthermore, in biological systems, the position of the halogen can dramatically influence potency; research on 7-substituted 4-aminoquinolines revealed that 7-bromo and 7-iodo analogs were as potent as their 7-chloro counterparts against *P. falciparum*, but with different synthetic accessibility and cost profiles, highlighting the non-interchangeable nature of these building blocks [2]. Therefore, selecting the precise isoquinoline building block is critical for ensuring synthetic success, reproducibility, and target activity.

Quantitative Evidence: How 7-Bromoisoquinoline Differentiates from Closest Analogs


Regioisomeric Photobasicity Modulation: ΔpKa Ranges from 1.2 to 5.8 Across Bromoisoquinolines

7-Bromoisoquinoline exhibits a distinct photobasic behavior compared to its regioisomers. In a systematic study of all seven bromo-substituted isoquinolines, the change in basicity upon electronic excitation (ΔpKa) was found to be highly dependent on the position of the bromine atom. The ΔpKa for the entire set ranged from 1.2 to 5.8, demonstrating that the 7-bromo isomer will have a unique, position-specific photophysical response, crucial for applications in photoredox catalysis or molecular probe design [1].

Photochemistry Physical Chemistry Structure-Activity Relationship

Synthetic Yield and Purity Advantage: New Method Provides Cleaner Synthesis and Higher Yield vs. Traditional Pomeranz-Fritsch

Traditional synthesis of 7-bromoisoquinoline via the Pomeranz-Fritsch method suffers from a critical drawback: it co-produces the 5-bromoisoquinoline isomer in roughly equal amounts (almost 50% each), leading to difficult separations and a low overall yield of around 20% [1]. A newer diazotization/bromine exchange method (CN102875465A) has been developed, which avoids this isomer formation, resulting in a more efficient, mild, and industrially viable process with stable yields. This patent's existence highlights the recognized value and challenges in obtaining high-purity 7-bromoisoquinoline, a key differentiator for suppliers who can provide the compound free from the 5-bromo isomer [2].

Synthetic Methodology Process Chemistry Drug Intermediates

Comparative Halogen Reactivity and Cost-Efficiency: 7-Br Offers Optimal Balance vs. 7-Cl and 7-I

When comparing 7-halogenated isoquinoline building blocks, 7-Bromoisoquinoline occupies a unique position. A comparative analysis from a commercial supplier indicates that 7-bromo provides 'Optimal' reactivity for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while 7-chloro is 'Moderate' and 7-iodo is 'High' . Crucially, this comes with a significant cost advantage: 7-bromo is rated as 'High' cost-efficiency, compared to 'Very High' for 7-chloro and 'Low' for the more expensive and less stable 7-iodo analog . In a medicinal chemistry context, 7-bromo- and 7-iodo-4-aminoquinolines demonstrated equivalent antiplasmodial potency (IC50s of 3−12 nM) against both chloroquine-susceptible and -resistant *P. falciparum* strains [1].

Cross-Coupling Medicinal Chemistry Cost Analysis

Physical Property Differentiation: Melting Point Significantly Differs from 5-, 6-, and 8-Bromo Isomers

The melting point is a critical parameter for compound identification, purity assessment, and formulation. 7-Bromoisoquinoline has a reported melting point of 69.0 to 73.0 °C [1]. This is distinct from its regioisomers: 5-bromoisoquinoline melts at 83-87 °C [2]; 6-bromoisoquinoline melts much lower at 42-44 °C ; and 8-bromoisoquinoline melts at 80.5 °C [3]. This significant variation (a range of >40 °C across the four isomers) allows for unambiguous identification and quality control via melting point analysis.

Physicochemical Properties Formulation Analytical Chemistry

Optimal Application Scenarios for 7-Bromoisoquinoline Based on Evidence


Synthesis of Cortistatin A Analogs via Suzuki-Miyaura Coupling

7-Bromoisoquinoline is the designated starting material for the synthesis of estrone cortistatin analogs via Suzuki-Miyaura coupling . Its 'Optimal' reactivity profile for cross-coupling, as compared to 7-chloro and 7-iodo analogs, makes it the preferred building block for efficiently introducing diverse aryl and heteroaryl groups at the 7-position of the isoquinoline core . This application leverages the compound's balanced reactivity and cost-efficiency, which is critical for generating focused libraries of analogs for biological screening.

Preparation of Kinase Inhibitor Scaffolds and Pharmaceutical Libraries

As a key pharmaceutical intermediate, 7-Bromoisoquinoline is used to construct kinase inhibitor scaffolds, with reported success in developing novel EGFR inhibitors . Its position-specific reactivity allows for the introduction of diverse functional groups at the 7-position, enabling the exploration of structure-activity relationships (SAR) around the isoquinoline core. The availability of a scalable, high-purity synthetic method (as disclosed in CN102875465A) further supports its use in medicinal chemistry campaigns from hit-to-lead through to preclinical candidate selection .

Investigation of Position-Specific Photobasicity in N-Heterocycles

For researchers in physical chemistry and photochemistry, 7-Bromoisoquinoline serves as a specific probe to study the effect of substituent position on photobasicity. Its inclusion in a systematic study of all seven bromo-substituted isoquinolines demonstrated that the position of the bromine atom significantly modulates the ΔpKa upon excitation . This makes the 7-bromo isomer a valuable reagent for experiments aimed at understanding and exploiting photoinduced proton transfer, with potential applications in photoredox catalysis and the development of light-responsive materials.

Use in Synthesis of Pyrazolopyrimidinamine Derivatives

7-Bromoisoquinoline is a documented intermediate for the preparation of pyrazolopyrimidinamine derivatives . These fused heterocyclic systems are often found in bioactive molecules, including kinase inhibitors. The bromine atom at the 7-position serves as a versatile handle for further functionalization, allowing for the efficient construction of these more complex ring systems. Given its favorable cost-efficiency profile relative to the 7-iodo analog, 7-Bromoisoquinoline is a pragmatic choice for synthesizing and scaling up these valuable intermediates .

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